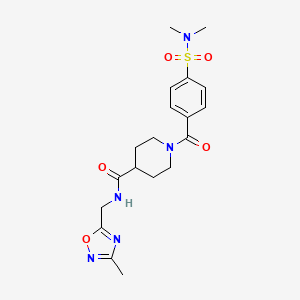

![molecular formula C27H32N4O3S B2838833 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-68-1](/img/structure/B2838833.png)

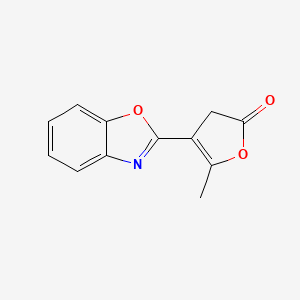

5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Several studies have synthesized novel derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating promising antimicrobial activities when compared to the standard drug Chloramphenicol (Idrees et al., 2019).

Molecular Docking Studies

Karayel's research (2021) involved detailed tautomeric properties, conformations, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, highlighting their potential anti-cancer properties. The study found that these compounds showed significant binding affinities in the EGFR binding pocket, suggesting their potential as anti-cancer agents (Karayel, 2021).

Physicochemical Properties and Antioxidant Activity

Yüksek et al. (2015) synthesized a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. The study also investigated the compounds' physicochemical properties, including their lipophilicity and kinetic parameters of thermal degradation, offering insights into their stability and reactivity (Yüksek et al., 2015).

Molecular Stabilities and Conformational Analyses

The research by Karayel also included an analysis of the molecular stabilities and conformational aspects of benzimidazole derivatives, contributing to the understanding of their structural properties and interactions at the molecular level. These insights are crucial for further optimization and development of these compounds as therapeutic agents (Karayel, 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is the monoamine receptors , specifically those involved in the release of dopamine and serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

Biochemical Pathways

The compound’s interaction with monoamine receptors leads to an increase in the release of neurotransmitters like dopamine, serotonin, and norepinephrine . This can affect various biochemical pathways, particularly those involved in mood regulation, reward response, and the stress response.

Eigenschaften

IUPAC Name |

5-[(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3S/c1-4-23-28-27-31(29-23)26(32)25(35-27)24(20-10-11-21(33-2)22(17-20)34-3)30-14-12-19(13-15-30)16-18-8-6-5-7-9-18/h5-11,17,19,24,32H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYAUZFEEADJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)